Conjonctyl
Description
Structure
2D Structure
Properties
CAS No. |
18981-26-5 |
|---|---|
Molecular Formula |
C22H18O9Si |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
3-[bis(3-carboxy-2-hydroxyphenyl)-methylsilyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H18O9Si/c1-32(14-8-2-5-11(17(14)23)20(26)27,15-9-3-6-12(18(15)24)21(28)29)16-10-4-7-13(19(16)25)22(30)31/h2-10,23-25H,1H3,(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
LJPWBTLOVMUKJG-UHFFFAOYSA-N |
SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
Canonical SMILES |
C[Si](C1=CC=CC(=C1O)C(=O)O)(C2=CC=CC(=C2O)C(=O)O)C3=CC=CC(=C3O)C(=O)O |
Other CAS No. |
18981-26-5 |
Synonyms |
conjonctyl methylsilanetriol salicylate |
Origin of Product |
United States |
Synthetic Routes and Biotransformation Pathways of Conjonctyl and Analogues
Academic Literature on the Chemical Synthesis of Monomethylsilanetriol (MMST) and Related Organosilicon Compounds
The synthesis of MMST from methyltrichlorosilane (B1216827) is achieved via a hydrolysis reaction. wikipedia.org In this process, the chlorine atoms on the silicon are replaced by hydroxyl (-OH) groups from water. The idealized chemical equation for this reaction is:
MeSiCl₃ + 3 H₂O → MeSi(OH)₃ (MMST) + 3 HCl wikipedia.org
This reaction must be carefully controlled, as the resulting silanol (B1196071), MMST, is unstable and prone to self-condensation reactions. wikipedia.org In condensation, silanol groups react with each other to form siloxane bridges (Si-O-Si), eliminating water and leading to the formation of polymeric networks (polymethylsilsesquioxane). wikipedia.orgscispace.com
Academic and patent literature describes various methods to manage the hydrolysis and subsequent condensation. For instance, alcoholysis, the reaction with an alcohol like ethanol, can be used to first produce methyltriethoxysilane (MTEOS) from methyltrichlorosilane. scispace.com The MTEOS can then be hydrolyzed under more controlled conditions. scispace.com One patented method for the hydrolysis of methyltrichlorosilane involves carrying out the process in multiple cycles at controlled temperatures (40-60 °C) and specific reactant ratios to manage the reaction and improve the properties of the resulting hydrolysate. google.com
Biotransformation and Metabolism of Conjonctyl and Organosilicon Compounds in Biological Systems
Once ingested, organosilicon compounds like this compound (MMST) undergo metabolic processes that determine the bioavailability of their silicon content. mdpi.com The chemical form of silicon is a critical determinant of its absorption and subsequent fate in the body. mdpi.comnih.gov
There is significant evidence demonstrating that MMST (CH₃Si(OH)₃) is converted in vivo to orthosilicic acid (OSA; Si(OH)₄), which is considered the biologically active and absorbable form of silicon. mdpi.comnih.govresearchgate.net Although the direct enzymatic pathway for the cleavage of the silicon-carbon (Si-CH₃) bond in humans is not fully elucidated, studies show that after ingestion of MMST, there is a substantial increase in total silicon levels in serum and urine. nih.govnih.gov
One study found that while MMST could be detected in the urine of subjects after supplementation, it only accounted for about 10% of the total increase in excreted silicon, indicating that the majority of the ingested MMST was metabolized. nih.gov The conversion is believed to occur both in the acidic environment of the stomach and systemically. nih.gov The European Food Safety Authority (EFSA) panel, in its evaluation, concluded that indirect evidence supports the release of OSA from MMST, rendering the silicon bioavailable. europa.eu This bioconversion is crucial, as the body's mechanisms for transport and utilization are geared towards OSA, the form of silicon found naturally in the diet. nih.gov
Research indicates that MMST is a highly permeable and well-absorbed source of silicon. mdpi.comresearchgate.net A comparative absorption study measured the urinary excretion of silicon after ingestion of various silicon sources. The results showed that silicon from MMST was exceptionally well-absorbed.
| Silicon Source | Mean Absorption (% of Dose Excreted in Urine) |
|---|---|
| Monomethylsilanetriol (MMST) | 64.0% |
| Alcohol-Free Beer | 60.1% |
| Green Beans | 43.6% |
| Orthosilicic Acid (OSA) Solution | 43.1% |
| Choline-Stabilised OSA (ChOSA) | 16.5% |
| Bananas | 4.0% |
| Colloidal Silica (B1680970) (CS) | 1.0% |
Data sourced from a comparative absorption study in humans. nih.govcambridge.org
Following absorption, the metabolized silicon (as OSA) enters the body's silicon pool. The biodistribution involves two primary routes: rapid urinary excretion of the majority of the absorbed silicon and the integration of a smaller portion into various tissues. nih.gov Higher concentrations of silicon are found in connective tissues like bone, skin, and aorta compared to soft, non-connective tissues. nih.gov While most absorbed silicon is cleared relatively quickly, evidence suggests that a fraction is retained and incorporated into tissues, contributing to the structural integrity of connective tissues. mdpi.comnih.govnih.gov
Research on Enzymes and Mechanisms Governing Organosilicon Compound Biosynthesis in Nature
The natural world presents a sharp distinction regarding silicon chemistry. While inorganic silicon is widely utilized, organosilicon compounds—those with direct carbon-silicon (C-Si) bonds—are absent in nature. acs.orgwikipedia.org No known natural biological pathway or enzyme has been identified for the formation of C-Si bonds. nih.govnih.gov
However, life has evolved sophisticated enzymatic machinery to handle inorganic silicon compounds. The most notable examples are silicateins, a family of enzymes found in marine sponges. wikipedia.orgnih.gov Silicateins, which are homologous to the cathepsin family of proteases, catalyze the polymerization of silicic acid into biosilica, the amorphous hydrated silicon dioxide that forms the sponges' intricate skeletal structures (spicules). wikipedia.orgacs.orgnih.gov These enzymes function at ambient temperature and neutral pH, orchestrating the formation of complex silica structures that human engineering cannot easily replicate. wikipedia.org In diatoms, different proteins called silaffins and long-chain polyamines perform a similar templating and catalytic function for biosilica shell formation. wikipedia.org These natural systems all manipulate silicon-oxygen (Si-O) bonds, not C-Si bonds. nih.gov
Recent breakthroughs in synthetic biology have demonstrated that C-Si bonds can be formed biocatalytically. Researchers have successfully engineered enzymes to catalyze this "new-to-nature" reaction. acs.orgnih.gov Through directed evolution, a cytochrome c enzyme from the bacterium Rhodothermus marinus was mutated to facilitate the insertion of a carbene into a silicon-hydrogen (Si-H) bond, effectively creating a C-Si bond. acs.orgsciencenews.org This work showed that with only a few mutations, a natural protein's promiscuous activity could be enhanced over 15-fold to catalyze a reaction not known in biology, both in vitro and in vivo within E. coli cells. nih.govsciencenews.orgyoutube.com This research opens a new frontier for biocatalysis, potentially enabling more environmentally benign synthesis of organosilicon compounds. youtube.comigem.org
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym | Chemical Formula |
|---|---|---|
| This compound | Monomethylsilanetriol | CH₃Si(OH)₃ |
| Monomethylsilanetriol | MMST | CH₃Si(OH)₃ |
| Methyltrichlorosilane | - | MeSiCl₃ |
| Orthosilicic Acid | OSA | Si(OH)₄ |
| Methyltriethoxysilane | MTEOS | CH₃Si(OC₂H₅)₃ |
| Silicon Dioxide | Silica | SiO₂ |
| Choline-stabilised Orthosilicic Acid | ch-OSA | - |
Molecular Mechanisms of Action of Conjonctyl
Conjonctyl's Influence on Extracellular Matrix (ECM) Dynamics
Organic silicon is a fundamental component of the extracellular matrix, the complex network that provides structural and biochemical support to cells. reversa.ca It is not merely a passive structural element but actively participates in the dynamic processes of ECM remodeling, influencing the synthesis of its key protein and polysaccharide constituents. nccreation.ch By stimulating the production of crucial macromolecules, this compound helps maintain the mechanical properties and functional integrity of connective tissues.
This compound, through its active component organic silicon, plays a significant role in promoting the synthesis of collagen, the most abundant protein in the ECM. mypureskin.eusisneo.com Research indicates that silicon stimulates the production of type I collagen by fibroblasts, the primary cells responsible for synthesizing the ECM. mdpi.com This effect is crucial, as a deficiency in silicon can impair collagen synthesis and lead to the destructuring of connective tissue. nccreation.ch
The process of forming mature collagen fibrils, known as fibrillogenesis, is a complex, multi-step sequence of self-assembly. nih.gov While the precise molecular mechanism of silicon's involvement is still under investigation, it is understood to be necessary for the activity of certain enzymes that are critical for collagen formation. nih.govgreatlife.eu By ensuring a robust supply of newly synthesized collagen molecules, organic silicon provides the essential building blocks for the assembly of stable, organized collagen fibrils, which are fundamental to the tensile strength and structure of tissues. greatlife.eubjp-store.cz
Table 1: Research Findings on Organic Silicon's Role in Collagen Synthesis
| Finding | Description | Source(s) |
| Stimulation of Synthesis | Organic silicon, specifically MMST, has been shown to stimulate the synthesis of type I collagen by fibroblasts. | mdpi.commypureskin.eusisneo.com |
| Enzymatic Activation | Silicon is required for activating enzymes that play a crucial role in the formation of the organic matrix, including collagen. | nih.govgreatlife.eu |
| Structural Necessity | Silicon is considered an essential element for the formation of collagen; its absence impairs proper synthesis. | nccreation.chbjp-store.cz |
| Connective Tissue Integrity | A sufficient level of silicon helps prevent the denaturation and breakdown of collagen fibers, thus restructuring damaged connective tissue. | nccreation.ch |
Elastin (B1584352) is the protein responsible for the elasticity and resilience of tissues, allowing them to stretch and recoil. myrevea.com Organic silicon is integral to the production of elastin, another key function of fibroblasts. mypureskin.eusisneo.com It promotes the synthesis of tropoelastin, the soluble precursor to elastin, and contributes to an increased density of elastic fibers within the ECM. mdpi.commyrevea.com
Elastogenesis, the formation of mature elastic fibers, is a complex process that slows significantly after adolescence. myrevea.com The ability of organic silicon to stimulate the synthesis of elastin components is therefore vital for maintaining tissue elasticity. nccreation.chreversa.ca By promoting the production of these critical fibers, this compound supports the mechanical properties of tissues like the skin and arterial walls. reversa.ca
Table 2: Research Findings on Organic Silicon's Role in Elastin Synthesis
| Finding | Description | Source(s) |
| Promotion of Synthesis | Organic silicon stimulates the production of elastin by skin fibroblasts. | mdpi.commypureskin.eusisneo.com |
| Structural Component | It is a constituent of the extracellular matrix, found within elastin fibers, and helps reinforce their structure. | reversa.ca |
| Tissue Elasticity | By promoting elastin synthesis, it helps preserve the elasticity of connective tissues, including blood vessels. | mdpi.comreversa.ca |
| Connective Tissue Restructuring | Organic silicon contributes to the restructuring of connective tissue by providing a foundation for elastin structure. | nccreation.ch |
Proteoglycans and their constituent glycosaminoglycan (GAG) chains are critical for tissue hydration and organization. Studies have shown that silicon deprivation adversely affects the synthesis of GAGs. nih.govmdpi.com In fact, silicon is a structural component of several major GAGs, including hyaluronic acid, chondroitin (B13769445) 4-sulfate, dermatan sulfate, and heparan sulfate, where it is found firmly bound to the polysaccharide matrix. pnas.orgnih.gov
A key molecular mechanism involves the stimulation of hyaluronan synthase 2, an enzyme directly responsible for the production of hyaluronic acid, a non-sulfated GAG crucial for water retention and cell signaling. researchgate.net It has been proposed that silicon may act as a covalent crosslinking agent within the polysaccharide matrix, forming silanolate bonds (R-O-Si-O-R) that contribute to the structural architecture and resilience of connective tissue. nih.gov This modulation of GAG and proteoglycan metabolism highlights silicon's role in maintaining the viscoelastic properties of the ECM.
Table 3: Research Findings on Organic Silicon's Role in Proteoglycan and GAG Metabolism
| Finding | Description | Source(s) |
| Structural Integration | Silicon is found to be a bound constituent of specific glycosaminoglycans, including hyaluronic acid and chondroitin sulfate. | pnas.orgnih.gov |
| Synthesis Requirement | Deprivation of silicon has been shown to negatively impact the synthesis of glycosaminoglycans in tissues like bone and cartilage. | nih.govmdpi.com |
| Enzyme Stimulation | Organic silicon has been observed to increase the synthesis of the transcript for hyaluronan synthase 2, an enzyme that produces hyaluronic acid. | researchgate.net |
| Cross-Linking Function | It is hypothesized that silicon acts as a crosslinking agent within the polysaccharide matrix, contributing to the structural organization of connective tissue. | nih.gov |
This compound's Role in Cellular Proliferation and Differentiation
Beyond its influence on the ECM, organic silicon also appears to play a role in modulating fundamental cellular processes, including proliferation and differentiation, which are essential for tissue development, repair, and homeostasis.
Fibroblasts are the primary cell type responsible for maintaining the ECM. Their proliferation is a key step in wound healing and tissue remodeling. Research suggests that silicon, in the form of silica (B1680970), can indirectly stimulate fibroblast proliferation. Studies have shown that monocytes treated with fibrogenic silica dust release factors, identified as interleukin-1, which are capable of regulating and increasing fibroblast proliferation. nih.gov This finding suggests a potential pathway where silicon could mediate an increase in the fibroblast population at sites of tissue repair, thereby amplifying the synthesis of necessary connective tissue components. nih.gov While direct evidence for MMST's promitotic action on fibroblasts is an area of ongoing research, this indirect mechanism points to a role in modulating fibroblast activity.
Table 4: Research Findings on Silicon's Role in Fibroblast Activity
| Finding | Description | Source(s) |
| Indirect Proliferation | Silica stimulates monocytes to release fibroblast proliferation factors, which have the molecular properties of interleukin-1. | nih.gov |
| Connective Tissue Deposition | The local release of these factors may contribute to connective tissue deposition by stimulating fibroblast proliferation. | nih.gov |
| SASP Modulation | Some natural extracts have been shown to have a promitotic effect on senescent fibroblasts, suggesting that modulating fibroblast proliferation is a strategy against skin aging. | nih.gov |
Cell differentiation is the process by which less specialized cells become more specialized. Evidence suggests that silicon plays a role in this fundamental process, particularly in connective tissues. Silicon has been identified as a major ion within osteogenic (bone-forming) cells, with particularly high concentrations found when these cells are in a metabolically active state, indicating a role in bone matrix formation and, by extension, osteoblast differentiation. nih.gov
Furthermore, some research indicates that organic silicon may influence the behavior of stem cells. It has been suggested that organic silicon can slow the senescence of adult stem cells, thereby preserving their potential for differentiation and tissue regeneration. researchgate.net While the role of silicon in the differentiation of bone cells is supported, its broader function in regulating the differentiation pathways of other specific cell types is an emerging area of scientific inquiry.
Table 5: Research Findings on Silicon's Role in Cell Differentiation
| Finding | Description | Source(s) |
| Osteogenic Activity | Silicon is a major ion in osteogenic cells and is associated with the formation of the organic matrix in bone and cartilage. | nih.gov |
| Stem Cell Senescence | Organic silicon has been suggested to slow the senescence of undifferentiated adult stem cells. | researchgate.net |
| General Regulation | Various small molecules and signaling pathways (e.g., Wnt, MAPK) are known to regulate cell proliferation and differentiation in different contexts. | nih.govmdpi.com |
Intracellular Signaling Pathways Activated by this compound
The intracellular signaling effects of this compound can be inferred from the activities of its primary components. Salicylate (B1505791), in particular, has been shown to interact with key signaling pathways, although not necessarily through the induction of cAMP.
Current research does not provide evidence that this compound or its components, organic silicon and salicylate, directly induce the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). In fact, studies on salicylate suggest an antagonistic relationship with cAMP signaling. Research in S. cerevisiae has shown that salicylate can inhibit the exit from the G0 phase of the cell cycle, a process regulated by cAMP, and demonstrates a significant antagonism with the cAMP signal that determines cell survival and growth recovery. microbialcell.com
Instead of inducing cAMP, salicylic (B10762653) acid has been found to activate AMP-activated protein kinase (AMPK), a crucial sensor of cellular energy status. wikipedia.orgresearchgate.net This activation suggests that salicylate's effects on cellular metabolism may be mediated through pathways that sense the AMP/ATP ratio rather than through direct stimulation of adenylyl cyclase, the enzyme responsible for cAMP synthesis. researchgate.netnih.govnih.govbiorxiv.org
Given the lack of evidence for this compound-mediated cAMP elevation, a discussion of its downstream cascades is not applicable based on available scientific literature. The known molecular cascades associated with its salicylate component are primarily linked to the activation of AMPK. Activation of AMPK by salicylate leads to the phosphorylation of downstream targets like acetyl-CoA carboxylase (ACC), which plays a pivotal role in regulating lipid metabolism. nih.gov
This compound's Influence on Lipid Metabolism Pathways
The salicylate and silicon components of this compound have been documented to influence lipid metabolism through distinct mechanisms.
Salicylates have been observed to exert significant effects on lipid homeostasis. nih.gov Studies show they can rapidly lower levels of circulating free fatty acids and triglycerides. nih.gov The primary mechanism for this appears to be the activation of AMPK. In hepatocytes, AMPK activation by salicylate leads to the phosphorylation and inhibition of acetyl-CoA carboxylase isoforms (ACC1 and ACC2). nih.gov This reduces the cellular concentration of malonyl-CoA, which in turn inhibits fatty acid synthesis and promotes fatty acid oxidation. nih.gov Further research indicates that salicylate can also improve conditions like nonalcoholic fatty liver disease (NAFLD) by uncoupling mitochondria, an effect that was found to be independent of AMPK-β1. nih.gov Sodium salicylate has also been shown to rewire hepatic metabolic pathways in obesity. tcsedsystem.edu
The silicon component may also play a role. Research on silica nanoparticles (SiNPs), a different form of silicon, has shown they can trigger disorders in hepatic lipid metabolism by accelerating lipogenesis and suppressing fatty acid β-oxidation, potentially via the TLR5-signaling pathway. nih.gov Additionally, silicon has been engineered into silyl (B83357) ether ionizable lipids for the formulation of mRNA lipid nanoparticles, highlighting its utility in lipid-based delivery systems, though this does not directly describe a metabolic influence. nih.govacs.org
Antioxidant Properties of this compound at the Molecular Level
Both organic silicon and salicylate contribute to the antioxidant profile of this compound through direct free-radical scavenging and by bolstering cellular defense mechanisms against oxidative stress.
The antioxidant properties of salicylates are well-established and contribute significantly to their therapeutic effects beyond cyclooxygenase inhibition. nih.gov The primary mechanism is the direct scavenging of highly reactive hydroxyl radicals (•OH). nih.govnih.gov This reaction is rapid and selective, leading to the formation of hydroxylated salicylate adducts such as 2,3-dihydroxybenzoic acid. nih.govresearchgate.net Salicylates can also exert antioxidant effects by chelating transition metals, which prevents them from participating in radical-generating Fenton reactions. nih.gov
Organic silicon has also been noted for its antioxidant capabilities. It is suggested to prevent the decomposition of fats and oils that occurs via oxidation, thereby inhibiting the release of damaging free radicals. pfeffersal.com
Interactive Data Table: Free Radical Scavenging Mechanisms
| Component | Mechanism | Target Radical | Supporting Evidence |
| Salicylate | Direct Scavenging | Hydroxyl Radical (•OH) | Rapidly oxidized by •OH produced by granulocytes. nih.gov |
| Salicylate | Metal Chelation | Transition Metals (e.g., Fe²⁺) | Proposed as a mechanism to prevent Fenton reactions. nih.gov |
| Organic Silicon | Prevention of Oxidation | Lipid-derived radicals | Prevents the oxidation of fats and oils. pfeffersal.com |
In cellular models, both organic silicon and salicylate have demonstrated protective effects against oxidative stress.
Studies using human neuroblastoma SH-SY5Y cells showed that organic silicon can protect against cell death induced by hydrogen peroxide (H₂O₂). nih.govresearchgate.net It was found to reverse H₂O₂-induced apoptosis and necrosis by preventing the increase in reactive oxygen species (ROS) and down-regulating the activity of caspase-8 and caspase-3. nih.govspringermedizin.de In another study, ionic silicon helped human umbilical vein endothelial cells (HUVECs) survive toxic oxidative stress by upregulating the expression of antioxidant enzymes, including superoxide (B77818) dismutase-1 (SOD-1) and catalase-1. nih.gov Similar protective effects were observed in C2C12 skeletal muscle cells, where silicon ions attenuated the toxic effects of H₂O₂. mdpi.com
Salicylates have been shown to protect cells from oxidative damage through multiple cyclooxygenase-independent actions. nih.gov These include the inhibition of the neutrophil oxidative burst and the inhibition of protein kinases involved in inflammatory and oxidative signaling, such as NF-κB and AP-1. nih.gov Furthermore, salicylates can protect low-density lipoproteins (LDL) from oxidative modification, a key event in the development of atherosclerosis. nih.gov
Interactive Data Table: Cellular Protection Against Oxidative Stress
| Component | Cellular Model | Stressor | Protective Effect | Molecular Action |
| Organic Silicon | SH-SY5Y Neuroblastoma Cells | Hydrogen Peroxide (H₂O₂) | Increased cell survival; reversed apoptosis and necrosis. nih.govresearchgate.net | Prevented ROS increase; down-regulated caspase activity. nih.govspringermedizin.de |
| Ionic Silicon | Human Umbilical Vein Endothelial Cells (HUVECs) | Hydrogen Peroxide (H₂O₂) | Increased cell viability under oxidative stress. nih.gov | Upregulated antioxidant enzymes (SOD-1, Cat-1). nih.gov |
| Salicylate | Endothelial Cells / Neutrophils | General Oxidative Stress | Protection of LDL from oxidation; inhibition of neutrophil burst. nih.gov | Inhibition of NF-κB and AP-1; radical scavenging. nih.gov |
Biochemical Interactions of Conjonctyl with Biological Macromolecules
Conjonctyl-Protein Interactions and Complex Formation
The interaction of organosilicon compounds with proteins is a key aspect of their biological activity. While direct studies on monomethyltrisilanol salicylate (B1505791) are limited, research on related organosilanols and silica (B1680970) surfaces provides significant insights into the potential mechanisms of this compound-protein interactions.
The formation of complexes between proteins and silicon-containing compounds can be driven by several types of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The silanol (B1196071) groups of monomethyltrisilanol are capable of acting as both hydrogen bond donors and acceptors, facilitating interactions with polar amino acid residues on the protein surface.
Studies on the interaction of proteins with silica have shown that electrostatic forces often initiate the binding, particularly between positively charged amino acid residues and the negatively charged silica surface at physiological pH. nih.gov This initial, often reversible, interaction can be followed by conformational changes in the protein, leading to a more stable, quasi-irreversible complex. nih.gov It is hypothesized that organo-functional side chains on silanol monomers can associate with complementary residues on a protein's surface during polymerization processes, potentially leading to the formation of complementary binding pockets. nih.gov
The salicylate component of this compound is also known to bind to serum proteins, primarily albumin. nih.gov This binding is characterized by both high-affinity and low-affinity binding sites. nih.gov Therefore, in a biological system, the monomethyltrisilanol and salicylate moieties of this compound may exhibit distinct or synergistic protein binding profiles.
Table 1: Potential Interactions Between this compound Components and Protein Residues
| This compound Component | Interacting Protein Residues (Examples) | Type of Interaction |
| Monomethyltrisilanol | Arginine, Lysine (positively charged) | Electrostatic |
| Serine, Threonine, Aspartate, Glutamate | Hydrogen Bonding | |
| Leucine, Isoleucine, Valine (hydrophobic) | Hydrophobic Interactions | |
| Salicylate | Various residues on Albumin | Electrostatic and Hydrophobic |
This table is illustrative and based on general principles of molecular interactions and findings from related compounds.
Interaction with Nucleic Acids and Lipids in Vitro and In Silico
The interaction of this compound with nucleic acids and lipids is less characterized than its protein interactions. However, the chemical nature of its components suggests potential for such interactions.
Nucleic Acids: Research has demonstrated that organosilanes can be utilized to covalently attach DNA to surfaces, indicating a chemical reactivity towards nucleic acid components under certain conditions. nih.gov This is typically achieved by modifying the nucleic acids with an active silyl (B83357) moiety. nih.gov While this demonstrates a potential for interaction, it is important to note that these are often engineered reactions. In a biological context, non-covalent interactions would be more prevalent. The phosphate (B84403) backbone of DNA is negatively charged, which could lead to electrostatic interactions with any positively charged domains that might be induced on the organosilicon compound. Furthermore, the planar structure of the salicylate moiety could potentially allow for intercalating or groove-binding interactions with the DNA double helix, similar to other planar aromatic molecules. youtube.com
Lipids: The lipid bilayer of cell membranes presents a significant interface for interaction. Apolar organosilicon compounds have been shown to have the capacity to embed within biological membranes. nih.gov This interaction is thought to be a passive process, driven by the energetic favorability of the apolar silicone molecules interacting with the hydrophobic aliphatic chains of the phospholipids. nih.gov The methyl group of monomethyltrisilanol contributes to its lipophilicity, potentially facilitating its partitioning into the hydrophobic core of the lipid bilayer. The salicylate portion, being amphiphilic, could also interact with the membrane interface. The study of drug-membrane interactions is complex, as the lipid composition and structure of the membrane can influence the pharmacological properties of a compound. rsc.org
Table 2: Summary of Potential In Vitro and In Silico Interactions with Nucleic Acids and Lipids
| Macromolecule | Potential Interaction Type with Monomethyltrisilanol Salicylate | Supporting Evidence/Hypothesis |
| Nucleic Acids | Electrostatic, Intercalation/Groove Binding (Salicylate) | Negatively charged phosphate backbone of DNA. Planar aromatic structure of salicylate. Organosilanes can be functionalized to bind DNA. nih.govyoutube.com |
| Lipids | Hydrophobic Interaction, Membrane Partitioning | Apolar nature of the methylsilyl group. Studies showing apolar organosilicons embedding in lipid membranes. nih.gov Amphiphilic nature of salicylate. |
Modulation of Enzyme Activity by this compound and Related Organosilicon Structures
Organosilicon compounds, particularly those containing silanol groups, have been investigated as modulators of enzyme activity. Silanols and especially silanediols have been shown to act as inhibitors of metalloproteases, such as angiotensin-converting enzyme (ACE).
The inhibitory mechanism is often based on the concept of transition-state analogy. The tetrahedral geometry of the silicon atom in a silanol or silanediol (B1258837) can mimic the tetrahedral transition state of peptide bond hydrolysis catalyzed by proteases. This allows the silanol-containing molecule to bind tightly to the enzyme's active site, often by coordinating with a metal ion cofactor like zinc, thereby blocking the enzyme's catalytic activity. The inhibitory potency of these compounds is dependent on their structure; for instance, silanediols have been found to be significantly more potent inhibitors of ACE than corresponding methylsilanols.
While direct studies on the effect of monomethyltrisilanol salicylate on a wide range of enzymes are not extensively documented, the presence of the silanetriol group in its metabolized form (methylsilanetriol) suggests a potential for interaction with various enzymes, particularly hydrolases. nih.gov The salicylate component is also a known modulator of enzyme activity, most famously through its metabolite, salicylic (B10762653) acid, which inhibits cyclooxygenase (COX) enzymes.
The different types of reversible enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters (Vmax and Km) in a distinct way. youtube.comyoutube.com A competitive inhibitor typically binds to the active site, increasing the apparent Km, while a non-competitive inhibitor binds to an allosteric site and decreases the Vmax. youtube.com Uncompetitive inhibitors bind to the enzyme-substrate complex, decreasing both Vmax and Km. youtube.com The precise mode of inhibition by an organosilicon compound would depend on its specific structure and the target enzyme.
Table 3: Known and Potential Enzyme Modulation by this compound Components
| Compound/Class | Target Enzyme (Example) | Mechanism of Action (Hypothesized/Known) | Reference |
| Silanols/Silanediols | Angiotensin-Converting Enzyme (ACE) | Transition-state analogue, chelation of active site metal ion (Zinc) | |
| Methylsilanetriol (B1219558) | Hydrolases (potential) | Transition-state analogy | nih.gov |
| Salicylate/Salicylic Acid | Cyclooxygenase (COX) | Inhibition of enzyme activity |
Cellular and Tissue Level Effects of Conjonctyl: in Vitro and Ex Vivo Studies
Conjonctyl's Impact on Connective Tissue Regeneration and Remodeling
In vitro studies have demonstrated that organic silicon compounds play a significant role in modulating the activity of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM). nih.govnih.gov The ECM is a critical component of connective tissue, providing structural support and regulating cellular processes. nih.gov Organic silicon is believed to stabilize and maintain skin structures through electrostatic interactions with ECM proteins and glycosaminoglycans. youtube.comnih.gov
Research indicates that organic silicon stimulates the production of key ECM components. One study analyzing a medical device containing monomethylsilanetriol mannuronate found that it significantly increased the gene expression of collagen type I and elastin (B1584352) in human skin fibroblasts after 48 hours of exposure. youtube.comnih.gov Specifically, collagen type I gene expression increased by 4.7 times and elastin expression by 2.5 times. youtube.comnih.gov The study also noted a dramatic 25-fold increase in the gene expression of hyaluronan synthase type 2 (HAS2), the enzyme responsible for producing high-molecular-weight hyaluronic acid, within the first 24 hours. youtube.comnih.gov This suggests a comprehensive effect on the major structural and hydrating components of connective tissue.
Further research has shown that orthosilicic acid (OSA), a related silicon compound, appears to stimulate collagen type I synthesis not by directly altering gene expression, but by modulating the activity of prolyl hydroxylase, a key enzyme in collagen production. nih.gov Another study highlighted the ability of a mixture containing monomethylsilanetriol mannuronate to protect fibroblasts from UVA-induced damage and restore their capacity to synthesize collagen I. nih.gov
Table 1: Effect of Monomethylsilanetriol Mannuronate on Fibroblast Gene Expression
| Gene | Time Point | Fold Increase in Expression | Reference |
|---|---|---|---|
| Hyaluronan Synthase 2 (HAS2) | 24 hours | 25x | youtube.comnih.gov |
| Collagen Type I | 48 hours | 4.7x | youtube.comnih.gov |
| Elastin | 48 hours | 2.5x | youtube.comnih.gov |
Ex vivo and in vivo animal studies provide histological evidence of tissue changes following the application of silicon-based compounds. Histological examinations of tissue sections reveal the impact on tissue structure and organization. In one animal study, a collagen-silica biocomposite was implanted into bone tissue. researchgate.net Histological analysis after 14 days showed newly formed woven bone in response to the material. researchgate.net Unlike a pure collagen implant, the biocomposite showed extensive areas of osseointegration at the biocomposite-tissue interface, suggesting that the silica (B1680970) component stimulated new bone formation. researchgate.net Importantly, the bone marrow implanted with the biocomposite showed agglomerates of the material without significant inflammatory infiltrate or the presence of multinucleated giant cells, indicating good biocompatibility. researchgate.net
In another study using an ex vivo model of healthy oral mucosa, tissue slices maintained normal morphological structure for at least three days in culture, allowing for the assessment of treatment effects. mdpi.com While this study focused on radiation toxicity, it establishes a methodology for observing histological changes in cultured tissue, where the effects of compounds like this compound could be similarly investigated. mdpi.com Such models allow for the detailed examination of cell layers, tissue integrity, and the presence of newly formed matrix components under controlled conditions.
Morphological and ultrastructural analyses, often employing techniques like scanning electron microscopy (SEM), offer high-resolution insights into the tissue architecture following treatment with silicon compounds. An analysis of a collagen-silica biocomposite using SEM revealed a packed-collagen fibril matrix interspersed with silica particles within its three-dimensional structure. researchgate.net This provides a visual understanding of how the components are integrated at a micro-level to form the scaffold material. Such detailed imaging is crucial for understanding how the material provides a framework for tissue regeneration. While specific ultrastructural studies on tissues treated solely with this compound are limited in the provided search results, the methods used in related fields, such as the high-resolution mapping of cilia and glia in C. elegans using electron microscopy and tomography, demonstrate the powerful capabilities available for analyzing the fine structural changes in cells and tissues. nih.gov
Research on this compound's Influence on Inflammatory Processes at the Cellular Level
Several organic compounds related to the components or derivatives of this compound have demonstrated anti-inflammatory properties in in vitro models. For instance, Methyl salicylate (B1505791) 2-O-β-d-lactoside (MSL), a derivative of salicylic (B10762653) acid, has been shown to suppress the inflammatory response in human rheumatoid fibroblast-like synoviocytes (FLS). nih.gov This effect is achieved by inhibiting the production of pro-inflammatory mediators and blocking the activation of the NF-κB signaling pathway, a key regulator of inflammation. nih.gov
Similarly, latifolin, a neoflavonoid, was found to inhibit the secretion of inflammatory cytokines and chemokines in TNF-α/IFN-γ-stimulated human keratinocytes. nih.gov Its mechanism also involves the inhibition of the JAK/STAT and NF-κB signaling pathways. nih.gov Although not direct components of this compound, these studies on related molecules illustrate that targeting key inflammatory pathways like NF-κB is a common mechanism for exerting anti-inflammatory effects at the cellular level. nih.govnih.gov Research on micro-immunotherapy formulations containing ultra-low doses of pro-inflammatory cytokines like TNF-α has also shown an ability to reduce inflammatory markers in various cell models, including inflamed colon carcinoma cells and glial cells. nih.govresearchgate.net
Cellular Viability and Metabolic Responses to this compound Exposure in Research Models
Assessing cellular viability is a critical step in evaluating the biological effects of any compound. Studies on organic silicon formulations have consistently shown a high degree of safety in in vitro models. A study on a dermal implant containing monomethylsilanol mannuronate and resveratrol (B1683913) concluded that the product does not negatively affect human fibroblast viability. nih.gov Similarly, research on phytosterols (B1254722) in human keratinocytes was designed under conditions that did not affect cellular viability, allowing for the specific effects of the compounds to be studied. nih.gov The use of viability assays, such as those based on resazurin (B115843) or the exclusion of dyes like Sytox Green, is standard practice to ensure that observed effects are due to specific cellular modulation rather than general toxicity. nih.govnih.gov
Regarding metabolic responses, research indicates that silicon compounds can influence cellular processes. A study on coniferyl alcohol (CA) in cholangiocarcinoma cells demonstrated that the compound induced significant metabolic changes related to the antioxidant defense mechanism, glycerophospholipid metabolism, and the tricarboxylic acid (TCA) cycle. mdpi.com Specifically, CA treatment led to a decrease in intracellular glutathione (B108866) and succinate (B1194679) levels. mdpi.com While CA is not a component of this compound, this research highlights the potential for such compounds to alter cellular energy and defense pathways. The ability to profile energy metabolism at a single-cell resolution provides a powerful tool to understand how treatments impact cellular functions, such as the switch towards aerobic glycolysis seen in activated T cells. nih.gov
Table 2: Summary of Cellular Viability and Metabolic Findings
| Compound/Product Studied | Cell Type | Key Finding | Reference |
|---|---|---|---|
| Monomethylsilanol mannuronate with Resveratrol | Human Skin Fibroblasts | Did not negatively affect cell viability. | nih.gov |
| Sitosterol / Stigmasterol | Human Keratinocytes (SVK14) | No effect on cellular viability under experimental conditions. | nih.gov |
| Coniferyl Alcohol | Cholangiocarcinoma Cells (KKU-213) | Decreased intracellular glutathione and succinate levels. | mdpi.com |
| trans-2-nonenal | Human Keratinocytes | Decreased viability and promoted apoptosis. | nih.gov |
Methodological Approaches for Conjonctyl Research
Advanced Spectroscopic Techniques for Structural Elucidation of Conjonctyl and its Complexes
Determining the precise molecular architecture of this compound and its complexes is fundamental to understanding its function. Spectroscopic techniques provide detailed information about atomic connectivity, functional groups, and three-dimensional structure. numberanalytics.comyoutube.com
Key spectroscopic methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for probing the atomic nuclei within a molecule, such as ¹H, ¹³C, and ²⁹Si. numberanalytics.com For organosilicon compounds like this compound, ²⁹Si NMR is particularly crucial. bohrium.comnih.gov It helps differentiate between various silicon environments, such as silanol (B1196071) groups (Si-OH) and siloxane bridges (Si-O-Si). bohrium.comresearchgate.net Techniques like ¹H-²⁹Si cross-polarization magic-angle spinning (CP/MAS) NMR can establish spatial proximity between silicon atoms and protons, which is vital for characterizing surface hydroxyl groups and their hydrogen-bonding interactions. bohrium.comacs.orggeoscienceworld.org Hyperpolarized ²⁹Si NMR has been shown to dramatically increase signal sensitivity, enabling the rapid quantification and study of dynamic processes involving silanols. nih.gov
Mass Spectrometry (MS) : MS is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. jchps.com Advanced techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) provide high-resolution data for accurate mass determination of organosilicon compounds. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is employed to fragment the molecule and analyze the resulting pieces, which helps in elucidating the fragmentation pathways and confirming the structure. nih.govmdpi.comacs.orgacs.org
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate. youtube.com In the context of this compound, it can detect the characteristic stretching vibrations of O-H bonds in silanol groups and Si-O bonds in siloxanes. nih.govresearchgate.net
These techniques, often used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives. numberanalytics.comjchps.comeurekaselect.com
Table 1: Spectroscopic Techniques for Structural Elucidation of this compound
| Technique | Abbreviation | Information Provided | Key Findings/Applications |
|---|---|---|---|
| Nuclear Magnetic Resonance Spectroscopy | NMR | Provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms (¹H, ¹³C, ²⁹Si). numberanalytics.com | Differentiates single and geminal silanol groups bohrium.com; Characterizes hydrogen bonding geoscienceworld.org; Allows rapid quantification with hyperpolarization methods. nih.gov |
| Mass Spectrometry | MS | Determines molecular weight, elemental composition, and structural information through fragmentation patterns. jchps.com | Identifies novel synthesized organosilicon compounds nih.govmdpi.com; Elucidates fragmentation pathways of silyl (B83357) compounds. nih.govacs.org |
High-Throughput Screening Methodologies for Identifying this compound Analogue Activities
High-Throughput Screening (HTS) allows for the rapid testing of large numbers of chemical compounds (libraries) to identify those that exhibit a desired biological activity. washu.edu This methodology is critical for discovering novel and potent analogues of this compound. The process involves miniaturized assays, robotics for liquid handling, and sensitive detection systems. washu.edu
An HTS workflow for this compound analogues typically involves:
Assay Development : A robust and sensitive assay is designed to measure a specific biological process, such as the activity of a target enzyme or the response of a cell line.
Library Screening : A library of this compound analogues, which are structurally similar compounds, is screened using the developed assay.
Data Analysis : The results are analyzed to identify "hits"—compounds that show significant activity.
Hit Confirmation and Validation : The activity of the identified hits is confirmed through repeated testing and secondary assays.
A high-throughput screening system has been developed to rapidly produce and assess organically modified silane (B1218182) (ORMOSIL)-based films, demonstrating the applicability of HTS to silicon-based chemistry. nih.gov For instance, fluorescence polarization-based HTS has been successfully used to identify inhibitors of specific enzymes, a technique that could be adapted to screen for this compound analogues that modulate the activity of enzymes involved in skin aging. nih.gov
Table 2: High-Throughput Screening Workflow for this compound Analogue Discovery
| Step | Description | Key Considerations |
|---|---|---|
| 1. Target Identification | Select a biological target relevant to the desired therapeutic effect (e.g., an enzyme, receptor). | The target should be validated and suitable for an HTS format. |
| 2. Assay Development | Create a miniaturized, automated assay (e.g., fluorescence, luminescence) in 96- or 384-well plates. washu.edu | The assay must be robust, reproducible, and have a good signal-to-noise ratio. |
| 3. Library Preparation | Synthesize or acquire a diverse library of this compound analogues. | The library should have structural diversity to explore the structure-activity relationship. |
| 4. Screening Campaign | Use robotic systems to perform the assay on the entire compound library. washu.edu | Precise automation is crucial for consistency across thousands of wells. |
| 5. Data Analysis & Hit ID | Analyze the large dataset to identify compounds showing statistically significant activity ("hits"). | Statistical cutoffs are established to minimize false positives and negatives. |
| 6. Hit Validation | Re-test hits and perform dose-response curves to confirm activity and determine potency. | Secondary, often more complex, assays are used to rule out artifacts. |
Computational Chemistry and Molecular Dynamics Simulations of this compound
Computational methods provide invaluable insights into the behavior of molecules at an atomic level, complementing experimental data. nih.gov Molecular dynamics (MD) simulations, in particular, are used to model the movement and interactions of atoms and molecules over time. youtube.com
For this compound, these simulations can:
Predict Interactions : Model how this compound or its analogues interact with biological targets such as proteins or cell membranes. acs.org
Understand Surface Chemistry : Simulate the behavior of silanol groups on silica (B1680970) surfaces, which is relevant to this compound's interaction with biological interfaces. acs.org Reactive force fields (ReaxFF) can be used to model chemical reactions like condensation and grafting on surfaces. acs.org
Investigate Structural Properties : Analyze the conformation and dynamics of this compound in different environments (e.g., in water, or embedded in a lipid bilayer). mdpi.com
For example, MD simulations have been used to investigate the adhesion between silica surfaces and polymers, calculating stress-strain curves and fracture energies to quantify the strength of the interaction. acs.org Similar approaches could be used to model the binding of this compound to extracellular matrix proteins like collagen.
Table 3: Computational Approaches in this compound Research
| Method | Description | Application to this compound |
|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time based on a force field. youtube.com | Studying the interaction of this compound with lipid bilayers acs.org; Simulating the adhesion to biological polymers. acs.org |
| Reactive Force Field (ReaxFF) Simulation | An MD method that allows for the modeling of chemical bond formation and breaking. acs.org | Modeling the condensation reactions of silanols at interfaces acs.org; Simulating the silanization of surfaces. acs.org |
| Density Functional Theory (DFT) | A quantum mechanical method used to calculate the electronic structure of molecules. | Calculating the vibrational frequencies of silanol groups to aid in the interpretation of IR spectra. nih.gov |
Bioanalytical Chemistry for Quantification and Characterization of this compound in Biological Matrices
Bioanalytical chemistry involves the development of methods to detect and quantify drugs and their metabolites in biological samples such as blood, plasma, or tissue. This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Given that this compound is an organosilicon compound, its quantification in complex biological matrices presents unique challenges. nih.gov Methods must be sensitive and specific enough to distinguish the compound from endogenous silicon and other sources of contamination. nih.gov
Key techniques include:
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the gold standard for bioanalysis, combining the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. It can be used to measure the concentration of this compound in various biological fluids.
Methods have been developed to measure the concentration of silanol groups on silica surfaces, which can be adapted for quantifying this compound in certain applications. google.com Studies have also demonstrated the use of advanced mass spectrometric techniques for the characterization of synthesized organosilicon compounds, which forms the basis for their quantification in biological systems. nih.govmdpi.com
| Secondary Ion Mass Spectrometry (SIMS) | An imaging technique that provides elemental and molecular information from the surface of a sample. | Imaging the distribution of silicon (from this compound) within tissue sections or single cells. researchgate.net |
In Vitro Cell Culture Models for Investigating this compound's Biological Effects
In vitro cell culture models are indispensable tools for studying the biological and cellular effects of compounds like this compound in a controlled environment before progressing to more complex organisms. acs.orgnih.govyoutube.com These models allow researchers to investigate mechanisms of action, cellular responses, and potential toxicity.
For a compound like this compound, which is used in dermatology, relevant cell models include:
Human Skin Fibroblasts : These cells are responsible for producing extracellular matrix (ECM) components like collagen and elastin (B1584352). Studies using fibroblasts can assess this compound's ability to stimulate the production of these key structural proteins. One study showed that a medical device containing monomethylsilanol mannuronate increased the gene expression of collagen type I, elastin, and hyaluronan synthase 2 in human skin fibroblasts. youtube.com
Keratinocytes : As the primary cells of the epidermis, keratinocytes can be used to study effects on skin barrier function and differentiation.
Macrophages : Immune cells like macrophages (e.g., from the THP-1 cell line) are used to investigate the inflammatory potential of compounds. nih.gov Studies on silica particles have used macrophage models to measure the release of pro-inflammatory cytokines like IL-1β. nih.gov
These cell models can be used to measure various endpoints, including cell viability, gene expression (via qPCR), protein production (via ELISA or Western blot), and cellular signaling pathway activation. nih.govyoutube.com
Table 5: In Vitro Cell Models for this compound Research
| Cell Model | Cell Type | Biological Question | Example Findings for Silanols/Silica |
|---|---|---|---|
| Human Skin Fibroblasts | Connective Tissue | Does this compound stimulate extracellular matrix production? | Increased gene expression of collagen, elastin, and hyaluronan synthase. youtube.com |
| THP-1 Macrophages | Immune System | Does this compound induce an inflammatory response? | Surface silanol groups on silica particles can initiate proinflammatory activity. nih.gov |
| Human Blood Monocytes | Immune System | What is the effect on cell membrane integrity? | The surface chemistry of silica, including silanol density, affects cytolytic activity. nih.govresearchgate.net |
Specialized Microscopies for Subcellular Localization and Interaction Studies of this compound
To understand how this compound functions, it is crucial to know where it localizes within or around cells. Specialized microscopy techniques can visualize the distribution of the compound or its elemental components at a subcellular level.
Relevant microscopy methods include:
Secondary Ion Mass Spectrometry (SIMS) : SIMS is a highly sensitive surface imaging technique that can map the distribution of elements and molecules. It has been used to visualize the subcellular localization of silicon in plant tissues, identifying its accumulation in specific cell wall regions. researchgate.net This technique could be applied to animal cells treated with this compound to map its distribution.
Fluorescence Microscopy : If this compound can be tagged with a fluorescent dye without altering its properties, fluorescence microscopy can be used to track its uptake and localization in living cells in real-time.
Electron Microscopy (SEM/TEM) : Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can provide ultra-high-resolution images of cellular structures. While not directly imaging the compound, they can reveal changes in cell morphology or the structure of the extracellular matrix in response to this compound treatment. researchgate.net
These advanced imaging techniques are critical for linking the molecular properties of this compound to its ultimate biological effects at the cellular and tissue levels. geoscienceworld.orgnih.gov
Table 6: Microscopy Techniques for Subcellular Studies of this compound
| Microscopy Technique | Principle | Application for this compound Research |
|---|---|---|
| Secondary Ion Mass Spectrometry (SIMS) | Sputters a surface with a primary ion beam and analyzes the ejected secondary ions to create an elemental/molecular map. researchgate.net | Mapping the precise subcellular localization of silicon derived from this compound in treated cells or tissues. researchgate.net |
| Confocal Fluorescence Microscopy | Uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, 3D images of fluorescently-labeled samples. | Visualizing the uptake and distribution of a fluorescently-tagged this compound analogue in live cells. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Uses electron beams to generate high-resolution images of surfaces (SEM) or internal structures (TEM). researchgate.net | Assessing ultrastructural changes in cells or the extracellular matrix (e.g., collagen fiber organization) after treatment with this compound. |
Theoretical and Conceptual Frameworks in Conjonctyl Studies
Development of Theoretical Models Explaining Conjonctyl's Biological Activity
This compound, a trade name for a formulation containing salicylate (B1505791) monomethyltrisilanol, has been the subject of research to elucidate the mechanisms behind its observed biological effects. The active component, monomethylsilanetriol (MMST), is a bioavailable form of organic silicon. oleapharma.comfullscript.com Theoretical models explaining its activity are primarily centered on the role of silicon in connective tissue biology.
One of the principal theoretical frameworks is the role of silicon as a crucial cross-linking agent in the extracellular matrix (ECM). informit.org It is hypothesized that silicon, delivered in the form of MMST, influences the stereostructure of connective tissue components. oleapharma.com Specifically, silicon is thought to form siloxane bonds (Si-O-Si) that help organize the three-dimensional network of macromolecules like collagen and glycosaminoglycans. oleapharma.cominformit.org This supramolecular organization is critical for the mechanical properties of tissues such as skin. oleapharma.com The release of silanol (B1196071) from this compound upon application is believed to potentiate the reorganization of the dermis. oleapharma.com
Another key model focuses on the direct influence of MMST on cellular processes. Research suggests that MMST can promote collagen synthesis by providing silicon to fibroblasts, the primary cells responsible for producing the ECM. Furthermore, silicon is understood to regulate the activity of hydroxylation enzymes, which are essential for collagen production, thereby ensuring healthy skin, hair, and nails. fullscript.com Some studies also point to the antioxidant properties of methylsilanetriol (B1219558), which can neutralize free radicals and mitigate cellular damage from oxidative stress.
The table below summarizes key research findings related to the biological activity of Methylsilanetriol (MMST), the active component of this compound.
| Research Focus | Key Findings | Reference |
| Skin Permeation | Topical application of MMST resulted in nearly 60% permeation into the viable epidermis and dermis. | nih.gov |
| Antioxidant Activity | The IC50 value for antioxidant activity was determined to be 2400 μg/mL. | nih.gov |
| Cell Viability | No significant toxicity was observed in keratinocytes at the doses used. | nih.gov |
| Collagen Synthesis | Promotes collagen synthesis and deposition by supplying silicon to fibroblasts. | |
| Wound Healing | Supports tissue repair and regeneration by promoting the production of ECM proteins. | |
| Anti-inflammatory Effect | Reduces the release of inflammatory factors like IL-6 and TNF-α. |
Integration of this compound Research into Broader Organosilicon Chemistry and Biology
The study of this compound and its active ingredient, monomethylsilanetriol, is situated within the broader fields of organosilicon chemistry and biology. Organosilicon compounds, which contain carbon-silicon bonds, are generally not found in nature but have garnered significant interest for medicinal and biological applications due to their unique chemical properties. nih.gov
The integration of this compound research into this wider context stems from its nature as a bioavailable source of silicon. While silicon is the second most abundant element in the Earth's crust, its biological role has been historically underappreciated. biomedica.com.au It is now understood to be an essential trace element for human health, particularly for connective tissues. informit.org However, many forms of silicon are poorly bioavailable. fullscript.com MMST, being a small, monomeric organosilicon molecule, represents a solution to this challenge, exhibiting significantly higher absorption rates compared to other silicon sources like horsetail (B1181666) or colloidal silicon. fullscript.com
The development of MMST and its use in products like this compound exemplifies a key trend in organosilicon chemistry: the design of molecules with enhanced pharmacological attributes. nih.gov The stability of the Si-C bond in MMST prevents it from polymerizing, which is a common issue with other silicon compounds. fullscript.comnih.gov This stability ensures its bioavailability and delivery to target tissues. fullscript.com
The following table presents a comparison of different silicon sources in terms of their bioavailability, highlighting the significance of MMST within organosilicon research.
| Silicon Source | Relative Bioavailability | Key Characteristics | Reference |
| Monomethylsilanetriol (MMST) | High (approx. 64%) | Small, stable monomeric molecule; does not polymerize. | fullscript.combiomedica.com.au |
| Choline-stabilized Orthosilicic Acid (ch-OSA) | Moderate | Stabilized form of orthosilicic acid. | fullscript.com |
| Horsetail/Bamboo Extracts | Low | Polymeric forms of silicon. | fullscript.com |
| Colloidal Silicon | Low | Insoluble, polymeric form. | fullscript.com |
| Silicon Dioxide (Silica) | Very Low (approx. 0.5-1%) | Poorly soluble and bioavailable. | biomedica.com.au |
Economic and Strategic Considerations in Chemical Compound Research (Academic Perspective)
From an academic perspective, the research and development of a specialized chemical compound like monomethylsilanetriol, the active ingredient in this compound, involve several economic and strategic considerations. These factors influence the direction of research, funding, and the potential for translation from the laboratory to commercial applications.
A primary strategic consideration is the pursuit of innovation in areas with unmet needs. The development of a highly bioavailable form of silicon addresses a known limitation of existing silicon supplements, creating a distinct market niche. fullscript.combiomedica.com.au Academic research often lays the groundwork for such innovations by exploring fundamental chemical and biological questions. thegoodscentscompany.com
Economic viability is another critical factor. While the initial research may be driven by scientific curiosity, the potential for commercialization often dictates the long-term trajectory of a project. epa.gov The development of a compound with applications in high-value markets, such as cosmetics and dermatology, can attract investment and drive further research. mdpi.com The ability to patent a novel compound or formulation is a key strategic element in securing a return on investment.
Collaboration between academic institutions and industry is a common strategy to bridge the gap between fundamental research and commercial application. epa.gov Such partnerships can provide funding, resources, and expertise to navigate the complex process of product development and regulatory approval.
Furthermore, there is a growing emphasis on sustainable chemistry in academic research. mesoigner.fr The development of compounds that are effective, safe, and environmentally benign is a strategic priority. Research into the biological degradation and environmental fate of organosilicon compounds is an integral part of this effort.
The table below outlines some of the key strategic and economic factors considered in the academic research of a chemical compound like MMST.
| Factor | Description | Relevance to MMST/Conjonctyl |
| Innovation and Unmet Needs | Focusing research on solving existing problems or creating novel applications. | Development of a highly bioavailable silicon source to overcome limitations of existing supplements. |
| Commercial Potential | The likelihood of a compound being successfully brought to market. | Applications in the lucrative cosmetic and dermatological industries. |
| Intellectual Property | Protection of novel inventions through patents. | Securing patents on the synthesis, formulation, or use of MMST. |
| Interdisciplinary Collaboration | Partnerships between different scientific disciplines and between academia and industry. | Collaboration between chemists, biologists, and dermatologists, as well as with cosmetic companies. |
| Sustainability | Consideration of the environmental impact and safety profile of a compound. | Research into the biodegradability and long-term effects of organosilicon compounds. |
Future Directions and Emerging Research Avenues for Conjonctyl
Exploration of Novel Biochemical Pathways Influenced by Conjonctyl
While the role of silicon in promoting collagen and extracellular matrix (ECM) protein synthesis is a cornerstone of this compound's activity, future research is set to unravel more intricate and novel biochemical pathways influenced by its active component, methylsilanetriol (B1219558). Current evidence suggests that methylsilanetriol provides bioavailable silicon to fibroblasts, thereby supporting the production of crucial ECM proteins like collagen and elastin (B1584352). Beyond this established function, emerging studies point towards several new avenues of exploration.
One promising area is the investigation of methylsilanetriol's influence on cellular signaling cascades. For instance, studies on other organosilicon compounds, such as SILA-409 and SILA-421, have demonstrated an ability to modulate the expression and function of the ABCB1 transporter protein. acs.org This protein is a key player in multidrug resistance in cancer cells. acs.org Future research could explore whether methylsilanetriol exerts similar effects, potentially opening up applications in oncology.
Another novel pathway of interest is the potential interaction of methylsilanetriol with prolyl hydroxylase enzymes. These enzymes are critical for the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor that governs cellular responses to low oxygen and is also involved in collagen synthesis. nih.govnih.gov By influencing prolyl hydroxylase activity, methylsilanetriol could play a significant role in tissue regeneration, wound healing, and even in conditions associated with hypoxia.
Furthermore, the antioxidant and anti-inflammatory properties of methylsilanetriol suggest its involvement in pathways that mitigate oxidative stress and inflammation. Elucidating the specific molecular targets within these pathways will be crucial. A human study has shown that orally ingested methylsilanetriol is metabolized in vivo, leading to an increase in the body's silicon pool, which then becomes available for various metabolic processes. researchgate.netnih.gov Understanding the complete metabolic journey of methylsilanetriol and identifying its downstream effectors will be a key focus of future research.
Elucidation of Comprehensive Molecular Interaction Networks Involving this compound
The biological effects of this compound are predicated on the molecular interactions of its active component, methylsilanetriol, with various biological entities. A comprehensive understanding of these interaction networks is essential for a complete mechanistic picture. At a fundamental level, methylsilanetriol's silanol (B1196071) groups are highly reactive and can undergo self-condensation to form siloxane bonds (Si-O-Si), leading to the formation of oligomers and polymers. This property is crucial for its interaction with biological surfaces.
Future research will likely focus on identifying the specific proteins, receptors, and other biomolecules that form the primary interaction network of methylsilanetriol. A key area of interest is its interaction with components of the extracellular matrix. While it is known to promote ECM protein synthesis, the direct binding and potential modulation of the function of proteins like collagen, elastin, and fibronectin remain to be fully characterized.
Furthermore, the potential for methylsilanetriol to interact with cell surface receptors, such as integrins, is a compelling avenue for investigation. Integrins are crucial for mediating cell-matrix interactions and transducing signals that regulate cell behavior, including proliferation, differentiation, and migration. researchgate.netadexcp.com Elucidating whether methylsilanetriol can directly or indirectly modulate integrin signaling would provide significant insights into its mechanism of action in tissue regeneration and remodeling.
Computational modeling and advanced analytical techniques will be instrumental in mapping these interaction networks. nih.gov In silico docking studies can predict potential binding partners, while sophisticated techniques like affinity purification-mass spectrometry can identify interacting proteins in a biological context. rsc.org By building a comprehensive molecular interaction map, researchers can better predict the biological consequences of this compound administration and identify new therapeutic targets.
Development of Advanced Analytical and Methodological Tools for this compound Characterization
The precise characterization and quantification of this compound's active component, methylsilanetriol, in various matrices, particularly in biological samples, are critical for pharmacokinetic studies and for understanding its mechanism of action. The development of advanced analytical and methodological tools is therefore a key area of ongoing and future research.
A range of sophisticated techniques are being employed and further refined for the analysis of methylsilanetriol and other organosilicon compounds.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is particularly valuable for the structural elucidation of silicon-containing compounds like methylsilanetriol, providing detailed information about the silicon atom's chemical environment.
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is instrumental in identifying the functional groups present in methylsilanetriol, such as the characteristic O-H and Si-O bonds. acs.org
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation and purification of methylsilanetriol from complex mixtures. The development of novel stationary phases, such as those that are "silanol-free," is helping to improve the analysis of silicon-containing compounds by reducing unwanted interactions. adexcp.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers high sensitivity and selectivity for the quantification of methylsilanetriol in biological samples, such as blood and urine. nih.gov
Mass Spectrometry (MS):
Advanced MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI-MS), Nanoparticle-Assisted Laser Desorption/Ionization (NALDI-MS), Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), are being explored for the detailed characterization of organosilicon compounds and their fragmentation pathways. mdpi.comnih.gov
Surface Analysis Techniques:
Atomic Force Microscopy (AFM): AFM provides high-resolution imaging of surfaces, enabling the study of how methylsilanetriol interacts with and modifies biological and synthetic surfaces at the nanoscale.
Future advancements will likely focus on developing even more sensitive and specific methods for in vivo imaging and real-time monitoring of methylsilanetriol distribution and interaction with its biological targets.
Comparative Analysis of this compound with Other Bioactive Silicon Compounds and Organosilicon Species
To fully appreciate the unique properties and potential of this compound, a comparative analysis with other bioactive silicon compounds and organosilicon species is essential. This comparative approach allows for a deeper understanding of structure-activity relationships and helps to position methylsilanetriol within the broader landscape of silicon-based therapeutics and cosmeceuticals.
One of the most relevant comparisons is with orthosilicic acid (OSA) , the simplest water-soluble form of silicon. mdpi.com Studies have shown that both monomethylsilanetriol (MMST), the active component of this compound, and OSA are well-absorbed by the body. nih.govnih.gov However, MMST appears to have a higher rate of absorption. nih.gov A key finding is that ingested MMST is at least partially converted to OSA in the body. nih.gov This suggests that some of the biological effects of this compound may be mediated through the systemic increase in bioavailable silicon in the form of OSA.
Another important class of bioactive organosilicon compounds are the silatranes . These compounds, characterized by a transannular dative bond between silicon and nitrogen, exhibit a wide range of biological activities, including wound healing and hair growth stimulation. rsc.orgnih.gov A comparative analysis of the mechanisms of action of silanols like methylsilanetriol and silatranes could reveal common and distinct pathways, potentially leading to the development of more targeted therapies.
The broader family of organosilicon compounds used in cosmetics and medicine also provides a valuable context for understanding this compound. These compounds can be broadly categorized into linear and cyclic silicones, silicone oils, and more complex structures like polyhedral oligosilsesquioxanes (POSS). nih.govadexcp.comcfsilicones.com While many of these are used for their emollient and film-forming properties, methylsilanetriol stands out for its demonstrated biological activity in promoting ECM synthesis. researchgate.net
Finally, comparative studies on the cytotoxicity of different organosilicon compounds are crucial. While many organosilicon compounds are considered to have low toxicity, some studies have investigated the potential genotoxicity and cytotoxicity of specific compounds. nih.govrsc.org For instance, a study on N-dodecyl-N-trimethyl silane (B1218182) ammonium (B1175870) iodide showed cytotoxic activity against several human cancer cell lines. In contrast, studies on methylsilanetriol have generally indicated a good safety profile. nih.gov
The following table provides a comparative overview of the bioavailability of silicon from different sources, including MMST:
| Silicon Source | Mean Urinary Si Excretion (% of dose) |
| Monomethyl silanetriol (MMST) | 64 |
| Alcohol-free Beer | 64 |
| Green Beans | 44 |
| Orthosilicic Acid (OSA) | 43 |
| Choline-stabilised OSA (ChOSA) | 17 |
| Bananas | 4 |
| Magnesium Trisilicate BP | 4 |
| Colloidal Silica (B1680970) | 1 |
Data adapted from Sripanyakorn S, et al. Br J Nutr. 2009. nih.gov
This comparative data highlights the high bioavailability of silicon from MMST, a key factor in the efficacy of this compound. Future comparative studies will undoubtedly continue to refine our understanding of the unique place of this compound among bioactive silicon compounds.
Q & A
Q. What are the foundational methodologies for studying Conjonctyl's biochemical properties?
Answer: Initial studies should combine in vitro assays (e.g., enzyme inhibition tests) and in silico modeling (molecular docking) to assess this compound's interactions with target proteins. For reproducibility, use standardized protocols for solvent preparation and temperature control, as variations can alter compound stability .
| Method | Key Parameters | Common Pitfalls |
|---|---|---|
| In vitro assays | pH, temperature, substrate concentration | Non-specific binding interference |
| Molecular docking | Force field accuracy, ligand flexibility | Overfitting to crystallographic data |
Q. How to design a pilot study to evaluate this compound's cytotoxicity?
Answer: Use tiered cell lines (e.g., primary cells, immortalized lines, cancer cells) with dose-response curves (0.1–100 μM). Include positive/negative controls and measure apoptosis markers (e.g., caspase-3 activation) to distinguish specific toxicity from general cell death .
Advanced Research Questions
Q. How to resolve contradictions in this compound's reported mechanism of action across studies?
Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., assay type, cell model). For example, discrepancies in IC50 values may stem from differences in ATP concentration in kinase assays. Validate findings using orthogonal methods like SPR (surface plasmon resonance) for binding affinity and CRISPR-mediated gene knockout to confirm target specificity .
Q. What statistical approaches address variability in this compound's pharmacokinetic data?
Answer: Apply mixed-effects modeling to account for intersubject variability in in vivo studies. For time-series data (e.g., plasma concentration), use compartmental analysis with tools like NONMEM or Monolix. Report confidence intervals and effect sizes to contextualize uncertainty .
Q. How to ensure reproducibility in this compound's in vivo efficacy studies?
Answer: Standardize animal models (e.g., genetic background, diet) and adopt blinding protocols during data collection. Use power analysis to determine sample sizes and pre-register experimental designs to mitigate bias. Include raw data in appendices for transparency .
Q. What ethical considerations apply to human trials involving this compound derivatives?
Answer: Follow IRB protocols for participant selection, emphasizing informed consent and risk-benefit analysis. For vulnerable populations (e.g., immunocompromised), include independent safety monitors. Address conflicts of interest by disclosing funding sources and using third-party data auditors .
Methodological Challenges and Solutions
Q. How to optimize high-throughput screening for this compound analogs?
Answer: Implement machine learning-based QSAR (quantitative structure-activity relationship) models to prioritize analogs with desirable ADMET properties. Validate hits using orthogonal assays (e.g., thermal shift assays for target engagement) .
Q. What strategies validate this compound's off-target effects in complex biological systems?
Answer: Combine proteome-wide affinity profiling (e.g., Chemoproteomics) and transcriptomic analysis (RNA-seq). Use CRISPR-Cas9 screens to identify synthetic lethal interactions, which reveal context-dependent off-target effects .
Data Presentation and Peer Review
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
